molecular formula C3H8S2 B1584185 1-(Methylthio)ethanethiol CAS No. 31331-53-0

1-(Methylthio)ethanethiol

Cat. No. B1584185
CAS RN: 31331-53-0
M. Wt: 108.23 g/mol
InChI Key: GHIADNFHCKUPJL-UHFFFAOYSA-N
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Description

1-(Methylthio)ethanethiol is a chemical compound with the formula C3H8S2. It is also known by other names such as 3-Thia-2-butanethiol and Ethanethiol, 1-methylthio .


Molecular Structure Analysis

The molecular structure of 1-(Methylthio)ethanethiol consists of three carbon atoms, eight hydrogen atoms, and two sulfur atoms . The IUPAC Standard InChI is InChI=1S/C3H8S2/c1-3(4)5-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Methylthio)ethanethiol include a molecular weight of 108.226 . More detailed properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Interaction Studies

1-(Methylthio)ethanethiol has been studied in various chemical contexts. For instance, Anklam, Mohan, and Asmus (1987) explored the formation of intermolecular species with three-electron bonds between sulfur and iodine in 1-Iodo-2-(methylthio)ethane (Anklam, Mohan, & Asmus, 1987). Similarly, Ohsaku, Bingo, Sugikawa, and Murata (1979) conducted CNDO/2 parametrizations on molecules such as (methylthio)methanethiol (Ohsaku, Bingo, Sugikawa, & Murata, 1979).

Environmental and Biochemical Applications

Gunsalus, Romesser, and Wolfe (1978) synthesized analogues of 2-(methylthio)ethanesulfonate for studies in enzyme systems found in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978). Additionally, Willems, Berry, Samaranayake, and Glasser (1996) used ethanethiol-cellulose beads derived from 1-(Methylthio)ethanethiol for the decontamination of waters containing pesticide residue (Willems, Berry, Samaranayake, & Glasser, 1996).

Synthetic and Analytical Chemistry

In synthetic chemistry, Kartha and Field (1998) reported the use of ethanethiol in the synthesis of 1,2-trans-Linked 1-Thioglycosides (Kartha & Field, 1998). Furthermore, Choi and Hawkins (1997) developed a system to generate vaporous standards for semivolatile sulfur compounds like ethanethiol (Choi & Hawkins, 1997).

Medicinal and Pharmacological Research

2-[(Aminopropyl)amino]ethanethiol (WR-1065) has been explored for its effect on topoisomerase IIα activity in CHO K1 cells, as researched by Grdina, Constantinou, Shigematsu, and Murley (1994) (Grdina, Constantinou, Shigematsu, & Murley, 1994).

Safety And Hazards

1-(Methylthio)ethanethiol is highly flammable and its vapors may form explosive mixtures with air. It may cause an allergic skin reaction and is harmful if swallowed or inhaled .

properties

IUPAC Name

1-methylsulfanylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S2/c1-3(4)5-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIADNFHCKUPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335495
Record name 1-(methylthio)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylthio)ethanethiol

CAS RN

31331-53-0
Record name 1-Methylthioethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031331530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(methylthio)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLTHIOETHANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV65HT2J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
L Schutte, EB Koenders - Journal of Agricultural and Food …, 1972 - ACS Publications
… immediate precursors of 1methylthio-ethanethiol. A simple … Wehave investigated firstly whether 1-methylthio-ethanethiol … Finally, we investigated whether 1-methylthio-ethanethiol is …
Number of citations: 51 pubs.acs.org
L Schutte, A Van der Heijden - Journal of Agricultural and Food …, 1973 - ACS Publications
… An illustrative example of a thiol flavoring compound is 1-methylthio-ethanethiol, which was … Natural precursors of 1-methylthio-ethanethiol were found to be alanine, methionine, and …
Number of citations: 6 pubs.acs.org
HW Brinkman, H Copier, JJM De Leuw… - Journal of Agricultural …, 1972 - ACS Publications
… immediate precursors of 1methylthio-ethanethiol. A simple … Wehave investigated firstly whether 1-methylthio-ethanethiol … Finally, we investigated whether 1-methylthio-ethanethiol is …
Number of citations: 132 pubs.acs.org
K Niemela - PAPTAC/TAPPI International Chemical Recovery …, 2004 - researchgate.net
Gas chromatography mass spectrometry was used to identify volatile organic impurities in rectified methanol, derived from foul condensate stripping at kraft pulp mills. They were also …
Number of citations: 4 www.researchgate.net
RJ Cannon, CT Ho - journal of food and drug analysis, 2018 - Elsevier
Global production and demand for tropical fruits continues to grow each year as consumers are enticed by the exotic flavors and potential health benefits that these fruits possess. …
Number of citations: 86 www.sciencedirect.com
TD Drumm, AM Spanier - Journal of Agricultural and Food …, 1991 - ACS Publications
Changes in the content of carbonyl-and sulfur-containing compounds were determined for ground beef patties storedat 4 C for 0-4 days. Volatile compounds were isolated by using …
Number of citations: 269 pubs.acs.org
P Werkhoff, J Bruening, R Emberger… - Journal of Agricultural …, 1990 - ACS Publications
Reaction of an aqueous solution of cystine with thiamin, glutamate, and ascorbic acid produces a complex mixture of compounds with an overall flavor resembling that of roasted meat. …
Number of citations: 132 pubs.acs.org
L Wang, Y Qu, Y Yang, J Cao, L Wang - Sensors and Actuators B …, 2018 - Elsevier
A fluorescent chemodosimeter (TPAII-2) for Hg 2+ was designed with four sulphur atoms in its trigger based on a multisulphite strategy and a control sensor (TPAII-1) was synthesized …
Number of citations: 18 www.sciencedirect.com
H Yeo, DP Balagiannis, JH Koek, JK Parker - Molecules, 2022 - mdpi.com
The shift in consumer landscape towards vegan, vegetarian and flexitarian diets has created an unprecedented challenge in creating meat aroma from plant-based alternatives. The …
Number of citations: 3 www.mdpi.com
H Bonnaffoux, A Roland, R Schneider, F Cavelier - Food Chemistry, 2021 - Elsevier
Volatile thiols are very strong-smelling molecules that can impact the aroma of numerous beverages. Several thiols and thiol precursors have been reported previously in different plants …
Number of citations: 37 www.sciencedirect.com

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